molecular formula C15H9ClI2N4OS B12050751 3-(2-Chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-53-4

3-(2-Chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12050751
CAS No.: 478254-53-4
M. Wt: 582.6 g/mol
InChI Key: QUAPKDOROQSRFR-FBCYGCLPSA-N
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Description

“3-(2-Chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione” is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2-Chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione” typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 2-chlorophenyl group, often using a halogenation reaction.

    Formation of the Schiff Base: The final step involves the condensation of the triazole derivative with 2-hydroxy-3,5-diiodobenzaldehyde to form the Schiff base.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thione group.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with amine groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology

    Antimicrobial Activity: Studies have shown that triazole derivatives exhibit significant antimicrobial properties.

    Anticancer Activity: Research is ongoing to explore the potential anticancer properties of these compounds.

Medicine

    Drug Development: The compound is being investigated for its potential use in developing new therapeutic agents.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of “3-(2-Chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s biological activity is often attributed to its ability to form stable complexes with metal ions, which can interfere with essential biological processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Schiff Bases: Compounds with similar imine groups but different aromatic aldehydes.

Uniqueness

    Substituent Effects: The presence of the 2-chlorophenyl and 2-hydroxy-3,5-diiodobenzylidene groups imparts unique chemical and biological properties to the compound.

    Biological Activity: The specific combination of substituents may result in enhanced or unique biological activities compared to other similar compounds.

Properties

CAS No.

478254-53-4

Molecular Formula

C15H9ClI2N4OS

Molecular Weight

582.6 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H9ClI2N4OS/c16-11-4-2-1-3-10(11)14-20-21-15(24)22(14)19-7-8-5-9(17)6-12(18)13(8)23/h1-7,23H,(H,21,24)/b19-7+

InChI Key

QUAPKDOROQSRFR-FBCYGCLPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O)Cl

Origin of Product

United States

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